4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]
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Overview
Description
4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] is a synthetic organic compound with the molecular formula C12H18F2O. This compound is characterized by its unique spirocyclic structure, which includes a bicyclo[5.1.0]octane ring system fused with a cyclohexane ring, and two fluorine atoms attached to the spiro center. The presence of the fluorine atoms and the spirocyclic framework imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 4’,4’-Difluoro-3-oxaspiro[bicyclo[510]octane-4,1’-cyclohexane] typically involves multi-step organic reactions One common synthetic route starts with the preparation of the bicyclo[51The reaction conditions often require the use of strong bases, fluorinating agents, and controlled temperatures to achieve the desired product with high purity and yield .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.
Medicine: The compound’s unique structure and properties make it a candidate for drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials with specific properties
Mechanism of Action
The mechanism of action of 4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] involves its interaction with molecular targets and pathways in biological systems. The fluorine atoms in the compound can form strong hydrogen bonds and interact with enzyme active sites, affecting the compound’s binding affinity and specificity. The spirocyclic structure also contributes to the compound’s stability and reactivity, influencing its overall biological activity .
Comparison with Similar Compounds
4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] can be compared with other similar compounds, such as:
4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclopentane]: This compound has a similar spirocyclic structure but with a cyclopentane ring instead of a cyclohexane ring.
4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cycloheptane]: This compound features a cycloheptane ring, which affects its chemical and physical properties compared to the cyclohexane analog.
4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclooctane]: The presence of a cyclooctane ring in this compound results in different reactivity and stability profiles
Biological Activity
4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] is a novel organic compound characterized by its unique bicyclic structure and the presence of difluoromethyl groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
- Molecular Formula : C12H18F2O
- Molecular Weight : 216.27 g/mol
- Structure : The compound features a spirocyclic framework that enhances its lipophilicity and binding affinity, which are critical for biological interactions.
Anti-inflammatory Effects
The presence of fluorine atoms may enhance the anti-inflammatory properties of this compound:
- Research Findings : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating potential therapeutic applications in inflammatory diseases .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane | Lacks fluorine substituents | Lower metabolic stability | Potentially less effective in biological systems |
4',4'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane] | Contains methyl groups | Varies in activity compared to fluorinated analogs | Different binding affinities |
3-Oxabicyclo[5.2.0]nonane | Different bicyclic structure | Varies in reactivity due to lack of fluorine | May exhibit distinct pharmacokinetic profiles |
Synthesis and Applications
The synthesis of 4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] can be achieved through various synthetic pathways that leverage its unique chemical properties:
- Synthetic Routes : Common methods include nucleophilic substitution reactions and cyclization processes that capitalize on the bicyclic framework.
- Potential Applications : Given its structural characteristics, this compound may serve as a lead candidate for developing new pharmaceuticals targeting cancer and inflammatory diseases.
Properties
Molecular Formula |
C12H18F2O |
---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
4',4'-difluorospiro[3-oxabicyclo[5.1.0]octane-4,1'-cyclohexane] |
InChI |
InChI=1S/C12H18F2O/c13-12(14)5-3-11(4-6-12)2-1-9-7-10(9)8-15-11/h9-10H,1-8H2 |
InChI Key |
VPDZZJDRMPKSGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(CC2)(F)F)OCC3C1C3 |
Origin of Product |
United States |
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